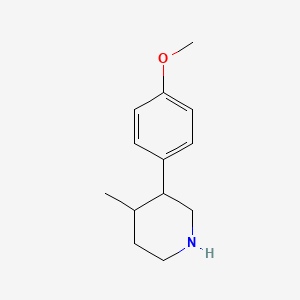

3-(4-Methoxyphenyl)-4-methylpiperidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-methoxyphenyl)-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-7-8-14-9-13(10)11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCQBWFBKQDRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 4 Methoxyphenyl 4 Methylpiperidine and Analogues

Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is the critical step in the synthesis of 3-(4-Methoxyphenyl)-4-methylpiperidine. Various cyclization strategies can be employed, each with its own advantages in terms of stereocontrol and functional group tolerance. The following sections delve into specific cyclization reactions that are pertinent to the synthesis of this class of compounds.

Cyclization Reactions in Piperidine Synthesis

Alkene cyclization reactions are a powerful tool for the construction of carbocyclic and heterocyclic rings. In the context of piperidine synthesis, intramolecular hydroamination and related processes are of particular interest. These reactions involve the addition of an amine N-H bond across a carbon-carbon double bond. While specific examples detailing the synthesis of this compound via this method are not prevalent in the literature, the general principles can be applied. For instance, a suitably substituted aminoalkene could be cyclized under catalytic conditions to furnish the desired piperidine ring. The stereochemical outcome of such reactions is often influenced by the nature of the catalyst and the substitution pattern of the starting material.

Catalytic systems based on transition metals such as palladium, gold, and rare-earth metals are commonly employed to facilitate these transformations. The choice of catalyst can influence the regioselectivity and stereoselectivity of the cyclization.

Intramolecular cyclization involving a hydride transfer represents a viable pathway to substituted piperidines. This strategy often involves the formation of an iminium ion intermediate, which then undergoes an intramolecular hydride shift from a suitable donor within the same molecule, leading to cyclization.

A notable example of this type of reaction is the hydride transfer cyclization of N-tosylimines. In this approach, a 5-aryl aldehyde can be reacted with N-toluenesulfonamide in the presence of a Lewis acid like BF₃·OEt₂ to form an N-tosylimine in situ. This intermediate can then undergo a stereoselective intramolecular amination of a benzylic C-H bond via hydride transfer to yield a 2-arylpiperidine. nih.gov By analogy, a substrate with the appropriate substitution pattern, such as a γ-methyl-δ-(4-methoxyphenyl)amino-aldehyde, could potentially cyclize to form this compound. The stereoselectivity of such reactions is often high, with the formation of trans-2,4-disubstituted piperidines being favored under thermodynamic control. nih.gov

| Starting Material Type | Reagents | Product | Key Features |

| 5-Aryl Aldehydes | N-toluenesulfonamide, BF₃·OEt₂ | 2-Arylpiperidines | One-pot procedure, high stereoselectivity. nih.gov |

This table is based on a general methodology for the synthesis of 2-arylpiperidines and is presented as an illustrative example of the intramolecular cyclization via hydride transfer approach.

Reductive cyclization offers another versatile approach to the piperidine nucleus. This method typically involves the cyclization of a precursor molecule containing both an amine or its precursor (like a nitro group or an imine) and a carbonyl group or its equivalent. The final step involves the reduction of an intermediate, often an enamine or iminium ion, to the saturated piperidine ring.

One such strategy is the electroreductive cyclization of an imine with a terminal dihaloalkane. In this process, the imine is reduced at the cathode to generate a radical anion, which then reacts with the dihaloalkane, leading to cyclization and the formation of the piperidine ring. beilstein-journals.org While this method has been demonstrated for the synthesis of 1,2-diphenylpiperidine, its application to the synthesis of 3,4-disubstituted piperidines like this compound would require a specifically designed starting imine and dihaloalkane. beilstein-journals.org

Another relevant reductive cyclization involves the base-mediated reaction of a ketone tethered to a nitrobenzene moiety. This has been used to access complex bridged benzazocine ring systems and demonstrates the potential of intramolecular reductive coupling between a nitro group and a carbonyl function to form a nitrogen-containing ring.

Radical cyclizations provide a powerful means to form C-C and C-heteroatom bonds under mild conditions. In the synthesis of piperidines, this often involves the generation of a nitrogen- or carbon-centered radical that subsequently adds to an unsaturated bond within the same molecule.

For the synthesis of 3-arylpiperidines, a notable strategy is the radical 1,4-aryl migration. This sequence can involve the addition of a xanthate to an N-allylarylsulfonamide, followed by treatment with a radical initiator to induce the migration of the aryl group and subsequent cyclization to form the piperidine ring. researchgate.netnih.gov Although a direct synthesis of this compound using this method has not been explicitly reported, the methodology is applicable to the synthesis of 3-arylpiperidines in general. The success of this reaction depends on the efficient generation of the radical and the favorable kinetics of the cyclization step.

| Precursor Type | Key Reagents | Product Type | Reference |

| N-allylarylsulfonamide | Xanthate, Lauroyl peroxide | 3-Arylpiperidine | researchgate.netnih.gov |

| 1,6-enynes | Triethylborane | Polysubstituted alkylidene piperidines | nih.gov |

This table highlights general radical cyclization strategies for the synthesis of substituted piperidines.

The intramolecular Alder-ene reaction is a thermally or Lewis acid-catalyzed process that involves the reaction of an enophile (typically an alkene) with an ene component containing an allylic hydrogen. This reaction forms a new sigma bond and a new pi bond, with the concomitant transfer of the allylic hydrogen.

In the context of piperidine synthesis, an appropriately substituted 1,7-diene can undergo an intramolecular Alder-ene reaction to form a piperidine ring. For example, a nickel-catalyzed intramolecular Alder-ene reaction of 1,7-dienes has been shown to be an effective method for obtaining piperidine derivatives with high diastereo- and enantioselectivities. nih.gov The application of this methodology to the synthesis of this compound would necessitate a starting 1,7-diene with the methoxyphenyl group and the precursor to the methyl group at the appropriate positions. The stereochemical outcome is dictated by the transition state geometry, which can be influenced by the catalyst and the substituents on the diene chain. nih.govresearchgate.net

Furthermore, carbonyl ene and Prins cyclizations of unsaturated aldehydes can also lead to the formation of 3,4-disubstituted piperidines. These reactions can be controlled to yield either cis or trans products by the choice of Lewis or Brønsted acid catalysts, switching between kinetic and thermodynamic control. nih.govresearchgate.net

| Reaction Type | Catalyst | Product | Key Features |

| Intramolecular Alder-ene of 1,7-dienes | Nickel complex | Substituted piperidines | High diastereo- and enantioselectivities. nih.gov |

| Carbonyl ene cyclization | MeAlCl₂ | trans-3,4-disubstituted piperidines | Thermodynamic control. nih.govresearchgate.net |

| Prins cyclization | Concentrated HCl | cis-3,4-disubstituted piperidines | Kinetic control. nih.govresearchgate.net |

This table summarizes key aspects of intramolecular Alder-ene and related reactions for the synthesis of substituted piperidines.

Reduction of Pyridine (B92270) Derivatives

A common and effective strategy for the synthesis of piperidines is the reduction of the corresponding aromatic pyridine precursors. This approach benefits from the wide availability of substituted pyridines, which can be prepared through various cross-coupling and condensation reactions. The reduction of the pyridine ring can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used method for the reduction of pyridines to piperidines. organic-chemistry.org This process typically involves the use of a metal catalyst, such as platinum, palladium, or rhodium, under a hydrogen atmosphere. nih.gov The reaction conditions, including pressure, temperature, and catalyst choice, can influence the efficiency and stereoselectivity of the reduction. For instance, heterogeneous catalysts like Rh/C have been shown to effectively catalyze the hydrogenation of various pyridine derivatives in water under moderate pressure. organic-chemistry.org A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia borane as the hydrogen source can also furnish piperidines with good cis-selectivity. organic-chemistry.org

A chemo-enzymatic approach has been demonstrated for the synthesis of stereoenriched 3,4-disubstituted piperidines. nih.gov This method involves the use of an ene-reductase (EneIRED) to catalyze the asymmetric reduction of a tetrahydropyridine (THP) intermediate, which can be generated in situ from the corresponding pyridine. nih.gov For example, 3-phenyl-4-methyl substituted tetrahydropyridines have been reduced to the corresponding piperidines with high diastereoselectivity, favoring the cis isomer. nih.gov This enzymatic method offers a powerful tool for accessing chiral piperidine derivatives.

The following table summarizes representative examples of pyridine reduction to piperidine derivatives.

| Precursor | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 3-Phenyl-4-methyl-1,2,3,6-tetrahydropyridine | EneIRED | cis-3-Phenyl-4-methylpiperidine | >96:4 | >87 |

| 3,4-Dimethyl-1,2,3,6-tetrahydropyridine | EneIRED | cis/trans-3,4-Dimethylpiperidine | substrate-dependent | - |

Ring Transformation Reactions

Ring transformation reactions provide an alternative route to the piperidine scaffold, often allowing for the synthesis of complex substitution patterns that may be difficult to achieve through other methods. These transformations can involve either ring expansion of smaller heterocyclic systems or ring contraction of larger ones.

One notable example is the ring expansion of pyrrolidine derivatives to form piperidines. This can be achieved by functionalizing the pyrrolidine ring with a suitable leaving group on a side chain, which then undergoes an intramolecular nucleophilic substitution to form the six-membered piperidine ring. Another approach involves the use of ring-closing metathesis (RCM) of acyclic diene precursors to construct the unsaturated piperidine core, which can then be reduced. nih.govresearchgate.net RCM has proven to be a versatile tool in the synthesis of a wide variety of nitrogen heterocycles. nih.gov

The following table provides an overview of representative ring transformation strategies for piperidine synthesis.

| Starting Material Type | Reaction Type | Key Reagents/Catalysts | Product Type |

| Acyclic diene amine | Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs catalyst | Tetrahydropyridine |

| Substituted Pyrrolidine | Ring Expansion | - | Substituted Piperidine |

Introduction of the 4-Methoxyphenyl (B3050149) Moiety

The introduction of the 4-methoxyphenyl group at the 3-position of the piperidine ring is a crucial step in the synthesis of the target molecule. This can be accomplished either by incorporating the aryl group into an acyclic precursor before cyclization or by attaching it to a pre-formed heterocyclic ring.

Nucleophilic Substitution and Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds between aryl and heteroaryl moieties. In the context of synthesizing this compound, a Suzuki-Miyaura coupling could be employed to react a 3-halo-4-methylpyridine derivative with 4-methoxyphenylboronic acid. This would generate the 3-(4-methoxyphenyl)-4-methylpyridine precursor, which can then be reduced to the desired piperidine.

Alternatively, the 4-methoxyphenyl group can be introduced via nucleophilic addition of an organometallic reagent, such as a Grignard reagent or an organolithium species derived from 4-bromoanisole, to an appropriately activated pyridine derivative. For instance, the addition of a 4-methoxyphenyl Grignard reagent to a 4-methylpyridinium salt could potentially lead to the formation of a dihydropyridine intermediate, which can be further functionalized and reduced.

The following table illustrates examples of coupling and nucleophilic addition reactions for the arylation of pyridine systems.

| Pyridine Derivative | Arylating Agent | Catalyst/Conditions | Product Type |

| 3-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd catalyst, base | 3-(4-Methoxyphenyl)-4-methylpyridine |

| 4-Methylpyridinium salt | 4-Methoxyphenylmagnesium bromide | - | 1,2-Dihydro-2-(4-methoxyphenyl)-4-methylpyridine |

Functional Group Interconversions on the Aromatic Ring

In some synthetic strategies, it may be advantageous to introduce a different functional group on the aromatic ring initially and then convert it to a methoxy (B1213986) group at a later stage. For example, a hydroxyphenyl group can be introduced, followed by methylation to yield the desired methoxy-substituted compound. This approach can be useful if the starting materials with a hydroxyl group are more readily available or if the hydroxyl group is required for directing a particular reaction step. The Williamson ether synthesis, using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base, is a common method for this transformation. Conversely, a methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃) if the synthetic route requires it.

The following table summarizes common functional group interconversions on the aromatic ring.

| Initial Functional Group | Target Functional Group | Reagents |

| Hydroxyl (-OH) | Methoxy (-OCH₃) | Methyl iodide (CH₃I), base (e.g., K₂CO₃) |

| Methoxy (-OCH₃) | Hydroxyl (-OH) | Boron tribromide (BBr₃) |

Stereoselective Synthesis of this compound and Stereoisomers

The presence of two stereocenters at the 3- and 4-positions of this compound means that the compound can exist as two pairs of enantiomers (cis and trans diastereomers). The stereoselective synthesis of a specific stereoisomer is often crucial for its intended biological activity.

Enantioselective Approaches in Piperidine Synthesis

Several enantioselective methods have been developed for the synthesis of chiral piperidine derivatives. One of the most promising approaches for synthesizing 3-aryl substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This method involves the reaction of a dihydropyridine with an arylboronic acid in the presence of a chiral rhodium catalyst to produce enantioenriched 3-substituted tetrahydropyridines. nih.gov These intermediates can then be reduced to the corresponding chiral piperidines. While this method has been successfully applied to 3-arylpiperidines, its application to 3-aryl-4-alkylpiperidines would depend on the compatibility of the 4-methyl substituent with the reaction conditions. nih.gov

Another powerful strategy is the use of biocatalysis, as demonstrated by the chemo-enzymatic dearomatization of pyridines. nih.gov The use of ene-reductases can achieve highly stereoselective reductions of tetrahydropyridine intermediates, leading to the formation of specific diastereomers and enantiomers of the piperidine product. nih.gov This approach has been successfully used to synthesize cis-3-phenyl-4-methylpiperidine with high diastereoselectivity. nih.gov

A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine has also been reported as an effective method for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.netliverpool.ac.uk This method obviates the need for a chiral catalyst and offers a broad substrate scope. dicp.ac.cnresearchgate.netliverpool.ac.uk

The following table highlights key enantioselective approaches applicable to the synthesis of chiral piperidines.

| Method | Key Features | Stereochemical Outcome |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Uses a chiral Rh catalyst and an arylboronic acid. | Enantioenriched 3-aryltetrahydropyridines. |

| Chemo-enzymatic Dearomatization | Employs ene-reductases for asymmetric reduction. | High diastereo- and enantioselectivity. |

| Rh-catalyzed Reductive Transamination | Uses a chiral primary amine to induce chirality. | Excellent diastereo- and enantioselectivity. |

Diastereoselective Control in Piperidine Ring Construction

The biological activity of substituted piperidines is often intrinsically linked to their stereochemistry. For 3,4-disubstituted piperidines like this compound, controlling the relative orientation of the substituents on the piperidine ring (the cis and trans diastereomers) is a critical aspect of their synthesis. Researchers have developed several strategies to influence and direct the stereochemical outcome during the construction of the piperidine core.

One of the most common and direct routes to the piperidine skeleton is the hydrogenation of corresponding pyridine precursors. nih.govmdpi.com The choice of catalyst and reaction conditions plays a pivotal role in the diastereoselectivity of this transformation. For instance, the use of heterogeneous ruthenium catalysts has been shown to favor the formation of cis-isomers during the hydrogenation of multi-substituted pyridines. nih.gov This selectivity is often attributed to the steric approach control, where the substrate adsorbs onto the catalyst surface from its less hindered face, leading to the delivery of hydrogen atoms from the same side.

Alternative strategies involving cyclization reactions offer a high degree of control over the final stereochemistry, sometimes allowing for selective access to either the cis or trans isomer by simply modifying the catalyst system. nih.gov A notable example is the use of carbonyl ene and Prins cyclizations to synthesize 3,4-disubstituted piperidines. nih.gov In this approach, the choice between a Lewis acid and a Brønsted acid catalyst can completely switch the diastereoselectivity of the ring-closing step. Cyclization catalyzed by the Lewis acid methylaluminum dichloride (MeAlCl₂) typically proceeds under thermodynamic control, yielding the more stable trans piperidine as the major product. nih.gov Conversely, employing a Brønsted acid like hydrochloric acid (HCl) at low temperatures promotes a kinetically controlled pathway, affording the cis piperidine with high selectivity. nih.gov Mechanistic studies suggest these cyclizations proceed through a mechanism with significant carbocationic character, where the cis carbocation is more stable, favoring the formation of the cis product under kinetic control. nih.gov

The table below illustrates the catalyst-dependent diastereoselectivity in the cyclization of an N-protected amino-aldehyde precursor to a 3,4-disubstituted piperidine. nih.gov

| Catalyst System | Control Type | Major Product | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| MeAlCl₂, Chloroform, Reflux | Thermodynamic | trans | 7:93 |

| HCl, CH₂Cl₂, Low Temperature | Kinetic | cis | >98:2 |

Other advanced methods for stereocontrol include diastereoselective reductive cyclizations of amino acetals and intramolecular cascade reactions. nih.govnih.gov These methods leverage existing stereocenters in the acyclic precursor or the stereoelectronics of the cyclization transition state to achieve high levels of diastereoselectivity in the final piperidine product. nih.gov

Optimization of Synthetic Routes for Research Applications

For research applications, where compounds are often needed in specific quantities for biological screening, the optimization of synthetic routes is crucial. An ideal route is characterized by high yields, operational simplicity, low cost, and scalability. Traditional multi-step syntheses are often being replaced by more efficient and elegant strategies that reduce the number of synthetic operations and purification steps.

Technological advancements in reaction hardware have also provided new avenues for optimization. The use of flow microreactors for carrying out chemical transformations offers significant advantages over conventional batch-type reactions. beilstein-journals.org In the context of piperidine synthesis, electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been shown to provide target compounds in good yields. beilstein-journals.org The large surface-area-to-volume ratio in a microreactor enhances the efficiency of the electrochemical reduction at the cathode. beilstein-journals.org This method allows for the synthesis of piperidine derivatives on a preparative scale through continuous electrolysis and avoids the use of toxic or expensive chemical reagents. beilstein-journals.org

Furthermore, optimization involves refining the reaction conditions to be milder and more environmentally benign. A significant drawback of many classic hydrogenation methods is the need for harsh conditions, such as high pressures of H₂ and elevated temperatures, which can limit functional group tolerance. mdpi.com Recent developments have focused on metal-free transfer hydrogenation methods. For example, using a combination of hexamethylphosphoramide (HMPA) and trichlorosilane provides an effective system for the reduction of substituted pyridines to piperidines under much milder conditions, thus improving the safety profile and functional group compatibility of the synthesis. mdpi.com

The following table compares a conventional batch synthesis with an optimized flow chemistry approach for piperidine ring formation. beilstein-journals.org

| Parameter | Conventional Batch Reaction | Optimized Flow Microreactor |

|---|---|---|

| Reaction Type | Electroreductive Cyclization | Electroreductive Cyclization |

| Setup | Standard electrochemical cell | Flow microreactor with large surface area cathode |

| Efficiency | Moderate yields, byproduct formation | Good to excellent yields, suppressed byproduct formation |

| Scalability | Limited, difficult to scale | Easily scalable by continuous operation |

| Safety/Handling | Standard handling of reagents | Improved safety, potential for automation |

These optimization strategies, from tandem reactions to advanced reactor technology, are essential for providing reliable and efficient access to this compound and its analogues for ongoing research endeavors.

Iii. Computational and Theoretical Investigations

In Silico Prediction of Biological Activity Spectra for Piperidine (B6355638) Derivatives

In silico prediction methods utilize computer algorithms and databases of known compounds to forecast the likely biological activities of a query molecule. These approaches are crucial in the early stages of drug discovery for prioritizing compounds for further experimental investigation.

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities based on the structural formula of a compound. The prediction is based on a comparison of the query molecule's structure with a large database of known biologically active substances. The results are presented as a list of potential activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi).

For novel piperidine derivatives, PASS analysis can reveal a broad spectrum of potential pharmacological effects. Studies on various substituted piperidines have shown predictions for activities related to the central nervous system (CNS), such as anti-parkinsonian and anti-dyskinetic effects, which are often associated with the inhibition of neurotransmitter uptake. clinmedkaz.org Furthermore, PASS can identify other potential applications, including antitumor, local anesthetic, antiarrhythmic, and antimicrobial activities. clinmedkaz.org The predictions from PASS are consistent with experimental findings for many piperidine derivatives, validating its use for identifying promising areas for preclinical studies. clinmedkaz.org

Table 1: Illustrative PASS Predictions for a Novel Piperidine Derivative

| Predicted Biological Activity | Probability to be Active (Pa) | Potential Mechanism/Application |

|---|---|---|

| CNS Depressant | > 0.7 | Modulation of neurotransmitter systems |

| Anticancer | > 0.6 | Inhibition of kinases, proteases, or polymerases clinmedkaz.org |

| Anti-inflammatory | > 0.5 | Enzyme inhibition in inflammatory pathways researchgate.net |

| Antiparkinsonian | > 0.5 | Associated with neurodegenerative processes clinmedkaz.org |

| Phosphatase Inhibitor | > 0.5 | Interference with signal transduction pathways researchgate.net |

Note: This table represents typical predictions for novel piperidine derivatives based on the capabilities of the PASS tool and is for illustrative purposes.

Ligand-based virtual screening (LBVS) is a computational technique used to identify molecules with a high likelihood of binding to a specific biological target, based on the principle that structurally similar molecules often have similar biological activities. nih.gov This method is particularly useful when the three-dimensional structure of the target protein is unknown.

The process often begins with the creation of a pharmacophore model from a set of known active ligands. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. This pharmacophore model is then used as a 3D query to search large chemical databases for novel compounds that fit the model. nih.gov For instance, a pharmacophore model developed from known topoisomerase I inhibitors was used to screen the ZINC database, leading to the identification of new potential inhibitors. nih.gov

Computer-Aided Drug Design (CADD) approaches, including LBVS, have become revolutionary in the pharmaceutical industry, enabling the rapid screening of vast numbers of compounds and helping to eliminate inactive molecules at an early stage, thus saving significant time and resources. sciengpub.ir

Molecular Docking and Putative Biological Target Identification

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is instrumental in structure-based drug design for understanding binding mechanisms and identifying potential drug candidates.

Molecular docking simulations can identify and characterize the interactions between a ligand, such as a piperidine derivative, and the amino acid residues within the binding site of a target protein. These interactions are crucial for the stability of the ligand-protein complex.

Studies on various piperidine derivatives have successfully used docking to elucidate their binding modes with several important biological targets:

Sigma-1 Receptor (σ1R): Docking studies have shown that piperidine derivatives can bind to the σ1R. The binding is often stabilized by interactions between the protonated piperidine nitrogen atom (a positive ionizable feature) and key residues, as well as hydrophobic interactions between aromatic moieties of the ligand and the receptor. rsc.org

Dopamine (B1211576) D2 Receptor (D2R): For piperazine-piperidine hybrids designed as dopaminergic ligands, docking analysis has proposed binding orientations where a salt bridge forms between the piperidine moiety and the highly conserved Asp114 residue of the D2 receptor. nih.gov

Histamine H3 Receptor (H3R): The piperidine ring has been identified as a critical structural element for dual activity at both the H3 and σ1 receptors, with docking studies helping to rationalize the observed binding affinities. nih.gov

Table 2: Examples of Macromolecular Interactions for Piperidine Derivatives from Docking Studies

| Piperidine Derivative Class | Target Protein | Key Interacting Residue(s) | Primary Type of Interaction | Reference |

|---|---|---|---|---|

| 1-Arylpiperazine-4-yl-methyl-piperidines | Dopamine D2 Receptor | Asp114 | Salt Bridge | nih.gov |

| Phenylpiperazine-piperidines | Sigma-1 Receptor | - | Hydrophobic Interactions | rsc.org |

| 4-(pyridin-4-yl)piperazin-1-yl core vs. piperidine core | Sigma-1 Receptor | - | Protonation State Dependent | nih.gov |

| N-functionalized piperidines with 1,2,3-triazole ring | Dopamine D2 Receptor | - | Predicted Binding Modes | figshare.com |

Reverse docking, also known as inverse docking, is a computational strategy where a single small molecule of interest is docked against a large collection of 3D protein structures. The goal is to identify potential new biological targets for that molecule, which can help in discovering novel therapeutic applications or understanding off-target effects.

This approach complements target-based screening by offering an unbiased search for macromolecular partners. The protocol typically involves:

Preparation of the Ligand: The 3D structure of the small molecule (e.g., 3-(4-Methoxyphenyl)-4-methylpiperidine) is generated and optimized.

Curation of a Target Database: A large and diverse library of protein structures, often from the Protein Data Bank (PDB), is compiled.

Systematic Docking: The ligand is docked into the binding site of every protein in the database.

Scoring and Ranking: The resulting ligand-protein complexes are scored based on binding energy or other metrics. The top-ranking proteins are identified as potential targets.

Post-Processing and Validation: The list of potential targets is filtered based on biological relevance and other criteria, followed by experimental validation.

Web-based tools like SwissTargetPrediction operate on a similar principle, predicting likely protein targets for a given small molecule based on a combination of 2D and 3D similarity to known ligands. clinmedkaz.org Such methods are valuable for hypothesizing the mechanisms of action for new chemical entities.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural properties of a molecule. niscpr.res.innih.gov These calculations provide insights into molecular geometry, charge distribution, and chemical reactivity, which are essential for understanding a molecule's behavior and interactions.

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and torsion angles with high accuracy, which can be validated by comparison with experimental data from X-ray crystallography. niscpr.res.inresearchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. niscpr.res.innih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how a molecule will interact with biological receptors. nih.gov

Thermodynamic Properties: Parameters such as total energy, enthalpy, and Gibbs free energy can be calculated, providing information on the molecule's stability. niscpr.res.in

For molecules containing a 4-methoxyphenyl (B3050149) group, DFT studies have been used to analyze these properties in detail, providing a theoretical foundation for their observed chemical and biological characteristics. niscpr.res.inresearchgate.net

Table 3: Representative Data from Quantum Chemical Calculations (DFT/B3LYP) for a Structurally Related Chalcone

| Calculated Parameter | Value (in water phase) | Significance |

|---|---|---|

| HOMO Energy | -6.046 eV | Relates to electron-donating ability |

| LUMO Energy | -2.299 eV | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 3.747 eV | Indicator of chemical reactivity and stability niscpr.res.in |

| Total Energy (ΔE) | –843.822 a.u. | Measure of molecular stability |

| Gibbs Free Energy (ΔG) | –843.887 a.u. | Measure of spontaneity of reactions |

Note: Data is for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a compound with a shared methoxyphenyl moiety, to illustrate the outputs of such calculations. niscpr.res.in

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in understanding the distribution of electrons within the molecule, which dictates its chemical properties and reactivity.

A typical DFT study on this compound would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation. The output of these calculations would provide a wealth of information regarding the molecule's electronic properties. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. For this compound, one would expect regions of negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the piperidine ring, indicating their nucleophilic character.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.1 D |

Conformational Analysis and Energy Minimization

Due to the flexibility of the piperidine ring and the rotation around the bond connecting it to the methoxyphenyl group, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and to determine their relative energies.

Computational conformational analysis would typically begin with a systematic or stochastic search of the conformational space to identify all possible low-energy structures. Each of these conformers would then be subjected to geometry optimization and energy minimization calculations, often using methods like molecular mechanics (e.g., MMFF94 force field) for an initial screening, followed by more accurate DFT calculations for the most promising conformers.

The results would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents (axial vs. equatorial). For this compound, it is expected that the chair conformation of the piperidine ring would be the most stable. The relative positioning of the 4-methoxyphenyl and 4-methyl groups (cis or trans) would also be determined, along with their preference for axial or equatorial positions to minimize steric hindrance. The global minimum energy conformer represents the most populated structure at thermal equilibrium.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Piperidine Ring Conformation | Substituent Orientations | Relative Energy (kcal/mol) |

| 1 | Chair | 3-Aryl (eq), 4-Methyl (eq) | 0.00 |

| 2 | Chair | 3-Aryl (ax), 4-Methyl (eq) | 2.5 |

| 3 | Chair | 3-Aryl (eq), 4-Methyl (ax) | 3.1 |

| 4 | Twist-Boat | - | 5.8 |

Mechanistic Studies through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition States

For a given reaction involving this compound, such as its synthesis or a subsequent functionalization, computational modeling can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The process typically involves proposing a plausible reaction mechanism and then using quantum chemical methods (like DFT) to locate the geometry of the transition state for each step. A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to follow the reaction path downhill from the transition state to the connected reactant and product (or intermediate). The energies of all stationary points along the reaction pathway are calculated to construct a reaction energy profile, which allows for the determination of the activation energies for each step. The step with the highest activation energy is the rate-determining step of the reaction.

Table 3: Hypothetical Activation Energies for a Proposed Synthesis Step of this compound

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Cyclization | A + B | TS1 | Intermediate C | 22.5 |

| Dehydration | Intermediate C | TS2 | Final Product | 15.2 |

Application of Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. KIEs are powerful probes of reaction mechanisms, particularly for determining whether a bond to the isotopically substituted atom is broken or formed in the rate-determining step.

Computational modeling can be used to predict KIEs for a proposed reaction mechanism. This is done by calculating the vibrational frequencies of the reactant(s) and the transition state for both the isotopically light and heavy species. The zero-point vibrational energies (ZPVEs) are derived from these frequencies. The difference in the ZPVE between the light and heavy isotopologues in the ground state and the transition state is the primary contributor to the KIE.

For a reaction involving C-H bond cleavage in the synthesis or a reaction of this compound, a primary KIE would be expected. By replacing a hydrogen atom at a reactive site with deuterium, a significant kH/kD ratio (typically > 2) would be predicted if that C-H bond is broken in the rate-determining step. A KIE close to unity would suggest that the bond is not significantly altered in the rate-limiting step. The comparison of computationally predicted KIEs with experimental values can provide strong evidence for or against a proposed reaction mechanism.

Table 4: Hypothetical Calculated Kinetic Isotope Effects for a C-H Activation Step

| Isotopic Substitution | Calculated k_light / k_heavy | Mechanistic Implication |

| C-H vs C-D at C4 | 5.8 | C-H bond breaking at C4 is likely in the rate-determining step. |

| N-H vs N-D | 1.2 | N-H bond breaking is likely not in the rate-determining step. |

Iv. Structure Activity Relationship Sar Studies of 3 4 Methoxyphenyl 4 Methylpiperidine Analogues

Positional and Substituent Effects on Biological Interactions

Substituents on the piperidine (B6355638) ring, particularly methyl groups at the C3 and C4 positions, play a significant role in determining the pharmacological profile of 3-arylpiperidine analogues. Studies on a series of N-substituted 4-(3-hydroxyphenyl)piperidines, which are structural isomers of the target compound, have elucidated the contribution of these alkyl groups to opioid receptor antagonism.

A key finding is that while the 3- and 4-methyl groups are not essential for achieving pure opioid receptor antagonism, their presence significantly enhances antagonist potency. acs.orgnih.govnih.gov For instance, the trans-3,4-dimethyl substituted analogue (a close relative of 3-(4-Methoxyphenyl)-4-methylpiperidine) is a more potent antagonist than analogues lacking one or both of these methyl groups. nih.govnih.gov The removal of the 4-methyl group, the 3-methyl group, or both, leads to a decrease in antagonist potency at µ, δ, and κ opioid receptors. acs.org This suggests that the methyl groups contribute to a more favorable conformation for receptor binding or provide beneficial steric interactions within the receptor's binding pocket.

Research has also highlighted the importance of methyl group positioning in influencing the anticancer properties of certain piperidine-containing compounds. In a series of piperidine-substituted sulfonamides, derivatives featuring a methyl group on the piperidine ring at either the 3- or 4-position demonstrated the highest anticancer activity. ajchem-a.com

Table 1: Effect of Piperidine Ring Methylation on Opioid Receptor Antagonist Potency Data synthesized from studies on 4-(3-hydroxyphenyl)piperidine (B9838) analogues.

| Compound Analogue | 3-Methyl Group | 4-Methyl Group | Relative Antagonist Potency |

| trans-3,4-Dimethyl | Present | Present | Highest |

| 3-Methyl | Present | Absent | Lower |

| 4-Methyl | Absent | Present | Lower |

| Unsubstituted | Absent | Absent | Lowest |

Note: This table illustrates general trends observed in related compound series.

The nature and position of the substituent on the aromatic ring are critical determinants of biological activity. In the case of opioid receptor ligands, a hydroxyl group at the 3-position of the phenyl ring (meta-position) is a well-established pharmacophore for potent opioid activity. Analogues of this compound where the 4-methoxy group is replaced by a 3-hydroxy group exhibit significant opioid receptor affinity. acs.orgnih.gov The phenolic hydroxyl group is thought to mimic the phenolic moiety of endogenous opioid peptides and form a crucial hydrogen bond interaction with the receptor.

Conversely, for other targets, the 4-methoxy group is preferred. In a series of benzamides investigated as inhibitors of the choline (B1196258) transporter, a 4-methoxy substituent on the aromatic ring was part of the lead scaffold that led to the discovery of a potent and selective inhibitor. nih.gov This indicates that the electronic and steric properties of the para-substituent are finely tuned for interaction with specific biological targets.

Exploration of Diverse Substituents on the Aromatic Moiety

Systematic exploration of various substituents on the phenyl ring of arylpiperidine analogues has yielded compounds with diverse pharmacological profiles. In studies of 2,5-dimethoxyphenylpiperidines as serotonin (B10506) 5-HT2A receptor agonists, the substituent at the 4-position of the aromatic ring was found to be a key determinant of agonist potency. acs.org

Replacing the 4-substituent with a range of electron-donating and electron-withdrawing groups led to significant variations in activity. Halogen (F, Cl, Br, I) and trifluoromethyl (TFM) substitutions generally retained or enhanced agonist activity at the 5-HT2A receptor while displaying negligible agonist response at the 5-HT2C receptor, thereby improving selectivity. acs.org Alkyl and thioalkyl substitutions also resulted in potent 5-HT2A agonists. This demonstrates that the 4-position of the aryl ring is highly amenable to substitution, allowing for the fine-tuning of potency and selectivity.

Table 2: Influence of 4-Aryl Substituents on 5-HT2A Receptor Agonist Potency in a Phenylpiperidine Series

| 4-Position Substituent (X) | 5-HT2A EC50 (nM) |

| H | 1.6 |

| F | 2.0 |

| Cl | 1.1 |

| Br | 1.6 |

| I | 2.1 |

| TFM | 1.9 |

| Methyl | 4.3 |

| Ethyl | 4.0 |

| Thiomethyl | 3.5 |

Data adapted from a study on 2-(4-X-2,5-dimethoxyphenyl)piperidine analogues. acs.org EC50 is a measure of the concentration of a drug that gives half-maximal response.

N-Substituent Effects on Receptor Binding and Functional Efficacy

The substituent attached to the piperidine nitrogen atom is a crucial modulator of pharmacological activity, often influencing receptor affinity, selectivity, and whether the compound acts as an agonist or an antagonist. In the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series of opioid ligands, the N-substituent does not determine the antagonist nature of the compounds but significantly affects their potency and receptor selectivity profile. acs.orgnih.gov

For example, replacing a small N-methyl group with a larger N-phenylpropyl group consistently results in a more potent opioid antagonist across µ, δ, and κ receptors. nih.gov This suggests the presence of a hydrophobic pocket in the receptor that can accommodate larger N-substituents, leading to enhanced binding affinity. Similarly, in a series of dopaminergic ligands, modifications to an N-phenethyl substituent, such as adding a nitro group to the phenyl ring, led to the most active compound for the dopamine (B1211576) D2 receptor. nih.gov

Table 3: Effect of N-Substituents on Opioid Receptor Antagonist Potency Based on studies of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogues.

| N-Substituent | Relative Antagonist Potency |

| Methyl | Potent |

| Phenylpropyl | More Potent |

Note: This table illustrates a general trend where larger, more hydrophobic N-substituents increase antagonist potency in this specific series. nih.gov

V. Preclinical Biological Evaluation Strategies

Mechanistic Studies of Biological Interactions

Investigation of Intracellular Signaling Pathways

The study of how a compound interacts with intracellular signaling pathways is a key component of preclinical research. This involves identifying which cellular communication networks are modulated by the compound. Common signaling pathways that are often investigated include the mitogen-activated protein kinase (MAPK) pathway, the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, and the phosphoinositide 3-kinase (PI3K) pathway, among others. nih.govnih.gov These pathways are fundamental in regulating cellular processes such as proliferation, differentiation, and survival. nih.gov

Without specific research on 3-(4-Methoxyphenyl)-4-methylpiperidine, it is not possible to detail which, if any, of these or other signaling cascades it may affect. Such an investigation would typically involve techniques like Western blotting, reporter gene assays, or phospho-specific antibody arrays to measure changes in protein activation within these pathways upon treatment with the compound.

Cell-Based Assays for Biological Response Assessment

Cell-based assays are essential tools in drug discovery for assessing the biological response to a new chemical entity in a cellular context. sigmaaldrich.combioivt.com These assays provide valuable information on a compound's potential efficacy and its mechanism of action at the cellular level. bioivt.com

Cellular Functional Assays

Cellular functional assays are designed to measure a specific biological response or function in a cell. This can include a wide range of assessments such as cell viability, proliferation, cytotoxicity, apoptosis, and cell cycle analysis. sigmaaldrich.comreactionbiology.com For example, a cell proliferation assay would determine if this compound inhibits or stimulates cell growth, while an apoptosis assay would reveal if it induces programmed cell death. The selection of assays would be guided by the therapeutic goal for the compound.

As no data is available, a table of findings for this compound cannot be constructed. A representative table for a hypothetical compound is shown below for illustrative purposes.

| Assay Type | Endpoint Measured | Hypothetical Result for Compound X |

| Cell Viability | ATP levels (e.g., CellTiter-Glo®) | IC50 = 15 µM |

| Proliferation | BrdU incorporation | Inhibition at concentrations > 10 µM |

| Apoptosis | Caspase-3/7 activity | Activation observed in a dose-dependent manner |

| Cell Cycle | DNA content via flow cytometry | G2/M phase arrest |

Studies in Relevant Cell Lines to Assess Biological Effects

The biological effects of a compound are typically studied in a panel of relevant cell lines, which are chosen based on the disease area of interest. reactionbiology.comnih.gov For instance, if a compound is being investigated as a potential anti-cancer agent, it would be tested against a variety of cancer cell lines representing different tumor types. nih.govreactionbiology.com The response of these cell lines helps to determine the compound's spectrum of activity and may reveal biomarkers for sensitivity.

In the absence of any published studies on this compound, there is no information on which cell lines have been used for its evaluation or what biological effects were observed. A comprehensive study would involve treating various cell lines with the compound and measuring outcomes such as cell growth inhibition, induction of specific gene expression, or changes in protein levels.

A summary of such a hypothetical study for a generic compound might be presented as follows:

| Cell Line | Tissue of Origin | Biological Effect Observed | IC50 (µM) |

| MCF-7 | Breast Cancer | Anti-proliferative | 12.5 |

| A549 | Lung Cancer | Induction of Apoptosis | 25.0 |

| HCT116 | Colon Cancer | Cell Cycle Arrest | 18.7 |

| SH-SY5Y | Neuroblastoma | No significant effect | > 100 |

Until research on this compound is conducted and published, its preclinical biological profile will remain unknown.

Vi. Advanced Analytical Techniques in Research of 3 4 Methoxyphenyl 4 Methylpiperidine

Spectroscopic Characterization Methods

Spectroscopic techniques are pivotal in determining the structural framework of a molecule by investigating the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of 3-(4-Methoxyphenyl)-4-methylpiperidine.

¹H NMR Spectroscopy would be utilized to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the methoxyphenyl group, the protons of the piperidine (B6355638) ring, the methyl group, and the methoxy (B1213986) group. The splitting patterns of these signals (singlet, doublet, triplet, etc.), governed by spin-spin coupling, would reveal which protons are adjacent to one another, allowing for the mapping of the molecule's connectivity.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This would confirm the total number of carbon atoms and provide insights into their chemical environment (e.g., aromatic, aliphatic, or attached to an electronegative atom like oxygen or nitrogen). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.20 | d | 2H | Ar-H (ortho to OMe) |

| 6.80 - 6.90 | d | 2H | Ar-H (meta to OMe) |

| 3.75 | s | 3H | OCH₃ |

| 2.90 - 3.10 | m | 2H | Piperidine-H (axial/equatorial) |

| 2.50 - 2.70 | m | 2H | Piperidine-H (axial/equatorial) |

| 1.50 - 1.90 | m | 4H | Piperidine-H |

| 0.90 | d | 3H | CH₃ |

This table is a hypothetical representation of expected ¹H NMR data and is for illustrative purposes only.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹, corresponding to the piperidine and methyl groups.

N-H stretching: A secondary amine within the piperidine ring would show a moderate absorption band in the region of 3300-3500 cm⁻¹.

C-O stretching (aryl ether): A strong band would be expected around 1250 cm⁻¹ for the methoxy group attached to the aromatic ring.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.

Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 | Medium | N-H Stretch (Piperidine) |

| 3050 | Medium | C-H Stretch (Aromatic) |

| 2950 | Strong | C-H Stretch (Aliphatic) |

| 1610, 1510 | Strong | C=C Stretch (Aromatic) |

| 1245 | Strong | C-O Stretch (Aryl Ether) |

This table is a hypothetical representation of expected IR data and is for illustrative purposes only.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The high-resolution mass spectrum of this compound would provide its exact molecular weight, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure, as weaker bonds tend to break preferentially.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. This compound, or a volatile derivative, could be analyzed by GC-MS to separate it from any impurities before it enters the mass spectrometer for analysis. The resulting mass spectrum would provide its molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

LC-MS is a versatile technique that couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. LC-MS would be a suitable method for the analysis of this compound, providing a highly sensitive and selective means of detection and identification in complex mixtures. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to ionize the molecule before it enters the mass analyzer.

Hypothetical Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Possible Fragment Ion |

| 205 | 100% | [M]⁺ (Molecular Ion) |

| 190 | 80% | [M - CH₃]⁺ |

| 134 | 60% | [M - C₅H₁₀N]⁺ |

| 121 | 90% | [CH₂C₆H₄OCH₃]⁺ |

This table is a hypothetical representation of expected MS fragmentation data and is for illustrative purposes only.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its molecular structure. The data obtained would include precise bond lengths, bond angles, and torsional angles. This would also reveal the conformation of the piperidine ring (e.g., chair or boat) and the relative stereochemistry of the substituents at the 3 and 4 positions, confirming whether they are cis or trans to each other. This level of structural detail is unattainable by other analytical methods.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the synthesis and analysis of novel chemical entities. For a substituted piperidine derivative like this compound, these methods are crucial for separating the target compound from starting materials, byproducts, and isomers, thereby ensuring the integrity of subsequent research.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly valuable for assessing the purity of pharmaceutical intermediates and active compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its chemical structure, this compound can be effectively analyzed using a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal separation. The inclusion of a small amount of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution.

Detection is commonly achieved using an ultraviolet (UV) detector, as the methoxyphenyl group in the molecule contains a chromophore that absorbs UV light, typically around 254 nm. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral amines and related compounds. The mobile phase in chiral HPLC typically consists of a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol).

Illustrative HPLC Method Parameters for Purity Analysis:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | 5.8 min |

Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation:

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative), 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Column Temperature | 20 °C |

| Expected Retention Times | Enantiomer 1: 8.2 min, Enantiomer 2: 9.5 min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to determine the appropriate solvent system for larger-scale purification. A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. The plate is then developed in a sealed chamber containing a solvent or a mixture of solvents (the eluent).

The separation is based on the differential adsorption of the compounds to the stationary phase. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, a common eluent system is a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. The spots can be visualized under UV light or by staining with a chemical reagent like potassium permanganate or iodine.

Flash Chromatography is a preparative column chromatography technique used for the purification of chemical compounds from mixtures. It operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top of the column. A solvent system, often determined from prior TLC analysis, is then passed through the column under positive pressure (usually with compressed air or nitrogen). This forces the solvent through the column more quickly than in traditional gravity-fed column chromatography, leading to a faster and more efficient separation.

During the synthesis of this compound, flash chromatography is essential for isolating the desired product from unreacted starting materials and reaction byproducts. The fractions are collected as they elute from the column and are typically analyzed by TLC to identify those containing the pure product.

Illustrative TLC and Flash Chromatography Conditions:

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) and Potassium Permanganate stain |

| Typical Rf Value | 0.35 |

This systematic application of chromatographic methods is fundamental to obtaining high-purity this compound, which is a prerequisite for reliable and reproducible scientific investigation.

Vii. Future Perspectives and Advanced Research Areas

Development of Novel Piperidine (B6355638) Scaffolds for Enhanced Target Specificity

The piperidine core is a versatile scaffold in drug discovery, and its strategic modification is a key area of future research. The development of novel piperidine-containing structures aims to enhance target specificity, thereby increasing therapeutic efficacy while minimizing off-target effects. One approach involves the creation of hybrid molecules where the piperidine moiety is fused with other heterocyclic systems. This molecular hybridization can lead to compounds with unique three-dimensional shapes that can fit more precisely into the binding sites of specific biological targets. researchgate.net

Furthermore, the introduction of various substituents on the piperidine ring allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. For instance, the strategic placement of functional groups can lead to stronger and more selective interactions with the target receptor. The design of such novel scaffolds is often guided by structure-activity relationship (SAR) studies, which help in identifying the key molecular features responsible for biological activity.

An illustrative example of scaffold development can be seen in the design of multi-target directed ligands (MTDLs) for complex disorders like depression. By merging different pharmacophores, researchers have developed novel piperidine derivatives with affinities for multiple targets, such as serotonin (B10506) and dopamine (B1211576) transporters and receptors. researchgate.net This approach underscores the potential of innovative scaffold design to address multifaceted diseases.

Table 1: Strategies for Novel Piperidine Scaffold Development

| Strategy | Rationale | Potential Outcome |

| Molecular Hybridization | Combining the piperidine core with other pharmacophoric fragments. | Creation of compounds with dual or multiple target affinities. |

| Substituent Modification | Introducing or altering functional groups on the piperidine ring. | Optimization of binding affinity, selectivity, and pharmacokinetic properties. |

| Conformational Constraint | Introducing rigid elements into the piperidine structure. | Reduction of conformational flexibility to favor a bioactive conformation, potentially increasing potency and selectivity. |

| Bioisosteric Replacement | Replacing certain functional groups with others that have similar physicochemical properties. | Improvement of metabolic stability and reduction of toxicity. |

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Generative AI models can be employed for de novo drug design, creating entirely new molecules with optimized properties from scratch. github.com For a compound like 3-(4-Methoxyphenyl)-4-methylpiperidine, these models could generate novel analogs with predicted improvements in target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. ML algorithms can build predictive models based on existing data to screen virtual libraries of compounds and prioritize those with the highest probability of success. nih.govschrodinger.com

The use of AI and ML extends to predicting the synthetic accessibility of designed molecules, ensuring that the generated compounds can be practically synthesized in the laboratory. nih.gov Furthermore, these computational tools can aid in understanding complex structure-activity relationships that may not be apparent through traditional analysis. As the volume and quality of biological data continue to grow, the role of AI and ML in designing the next generation of piperidine-based therapeutics will become increasingly critical.

Table 2: Applications of AI and Machine Learning in Piperidine Derivative Design

| Application | Description | Potential Impact |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Accelerated discovery of new chemical entities with optimized characteristics. |

| Virtual Screening | Machine learning models predict the biological activity of large compound libraries. | Efficient identification of promising lead candidates for further development. |

| ADMET Prediction | AI algorithms forecast the pharmacokinetic and toxicity profiles of molecules. | Early deselection of compounds with unfavorable properties, reducing late-stage failures. |

| Synthesis Planning | AI tools predict viable synthetic routes for novel compounds. | Facilitation of the practical synthesis of computationally designed molecules. |

| SAR Analysis | Machine learning helps to elucidate complex structure-activity relationships. | Deeper understanding of the molecular determinants of biological activity. |

Advancements in Stereoselective Synthesis for Complex Chiral Analogues

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For piperidine derivatives, which can possess multiple stereocenters, the ability to synthesize specific stereoisomers is crucial for optimizing therapeutic effects and minimizing potential side effects. Future research will continue to focus on the development of advanced stereoselective synthetic methods to access complex chiral analogs of this compound.

Recent advancements in asymmetric catalysis, including the use of chiral metal complexes and organocatalysts, have enabled the highly enantioselective and diastereoselective synthesis of substituted piperidines. nih.gov These methods allow for precise control over the three-dimensional arrangement of atoms in the molecule. For instance, asymmetric hydrogenation of pyridine (B92270) derivatives and intramolecular cyclization reactions are powerful strategies for constructing chiral piperidine rings. nih.gov

The development of novel synthetic routes that are not only stereoselective but also efficient and scalable is a key objective. This includes the design of one-pot reactions and cascade sequences that can build molecular complexity in a minimum number of steps. nih.gov Such advancements are critical for the practical and cost-effective production of chiral piperidine-based drug candidates. The ability to synthesize a diverse range of stereoisomers is also essential for thorough pharmacological evaluation and the identification of the optimal stereochemical configuration for a given biological target.

Exploration of Polypharmacology and Multi-Target Ligand Design for Research Probes

The traditional "one-target, one-drug" paradigm is increasingly being complemented by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. acs.org This approach is particularly relevant for complex diseases that involve multiple pathological pathways. Piperidine derivatives, with their versatile and tunable structures, are excellent scaffolds for the development of multi-target ligands. researchgate.netnih.govnih.gov

Future research will focus on the rational design of this compound analogs that can selectively modulate multiple targets of interest. This requires a deep understanding of the structural biology of the target proteins and the use of computational tools to design molecules with the desired binding profile. The goal is to create research probes that can be used to investigate the roles of different targets in disease processes and to validate new therapeutic strategies. nih.govnih.gov

The development of such multi-target probes can provide valuable insights into the complex interplay of different signaling pathways. For example, a ligand that simultaneously targets a G protein-coupled receptor and a transporter could be a powerful tool for studying neurotransmission. The insights gained from these research probes can then be used to inform the design of novel therapeutics with improved efficacy and a more holistic mechanism of action. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。